molecular formula C17H19NO3 B5290828 N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Cat. No.: B5290828
M. Wt: 285.34 g/mol
InChI Key: JERPFCMFXQJZBS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, also known as AMT, is a psychoactive drug that belongs to the class of tryptamines. The compound was first synthesized in the 1960s, and since then, it has been studied for its potential therapeutic applications. AMT is a potent agonist of the serotonin receptor, which is responsible for regulating mood, appetite, and sleep.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been studied for its potential therapeutic applications in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that this compound has a similar mechanism of action to other serotonin agonists, such as psilocybin and LSD, which have been shown to have therapeutic benefits in treating these disorders.

Mechanism of Action

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide acts as a potent agonist of the serotonin receptor, which is responsible for regulating mood, appetite, and sleep. The compound binds to the receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have a positive effect on mood and can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy levels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide in lab experiments is its potency as a serotonin agonist, which allows researchers to study the effects of serotonin on the brain and behavior. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to study in a clinical setting.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, including studying its potential therapeutic applications in treating various psychiatric disorders, such as depression, anxiety, and PTSD. Additionally, researchers could investigate the effects of this compound on brain plasticity and neuroprotection, as well as its potential as a tool for studying the role of serotonin in the brain. Finally, future research could focus on developing safer and more effective forms of this compound for clinical use.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide involves several steps, starting from the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-amine to form the amide product. The final product is purified using column chromatography and recrystallization.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-16(12-7-3-5-9-14(12)21-11)17(19)18-13-8-4-6-10-15(13)20-2/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERPFCMFXQJZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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